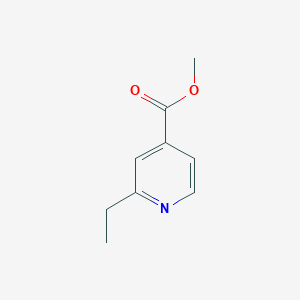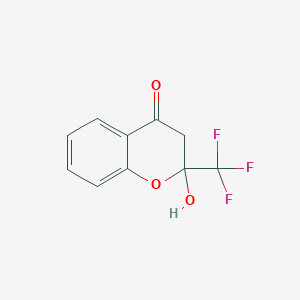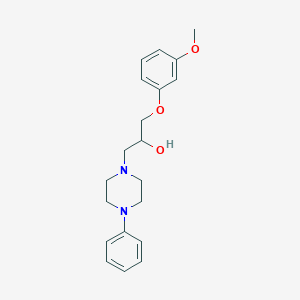
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as MPPL, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPL is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of various diseases.
Wirkmechanismus
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist, specifically targeting the beta-1 adrenergic receptor. By blocking the action of adrenaline and noradrenaline on these receptors, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can reduce heart rate and blood pressure. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol also has anxiolytic and anti-depressant effects, which may be related to its ability to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to reduce heart rate and blood pressure, as well as decrease anxiety and depression-like behaviors. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is that it is a relatively simple compound to synthesize. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied and has a well-established mechanism of action. However, one limitation of using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is that it is a beta-adrenergic receptor antagonist and may have off-target effects on other receptors. Additionally, the effects of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol may vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One area of interest is the potential use of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dose and duration of treatment for 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol and its potential off-target effects on other receptors.
Conclusion
In conclusion, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, or 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist and has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has potential use in the treatment of hypertension, heart failure, and arrhythmia, as well as neurodegenerative diseases. While there are limitations to using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments, its well-established mechanism of action and relative simplicity make it an attractive compound for further research.
Synthesemethoden
The synthesis of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves the reaction of 3-methoxyphenol with 1-(3-chloropropyl)-4-phenylpiperazine in the presence of potassium carbonate and tetrabutylammonium iodide. The resulting intermediate is then reacted with 2-propanol to form 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. The synthesis of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been studied for its potential use in the treatment of hypertension, heart failure, and arrhythmia. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
66307-45-7 |
|---|---|
Produktname |
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Molekularformel |
C20H26N2O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-(3-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-8-5-9-20(14-19)25-16-18(23)15-21-10-12-22(13-11-21)17-6-3-2-4-7-17/h2-9,14,18,23H,10-13,15-16H2,1H3 |
InChI-Schlüssel |
XPTMIANDLJCJSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Andere CAS-Nummern |
66307-45-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)



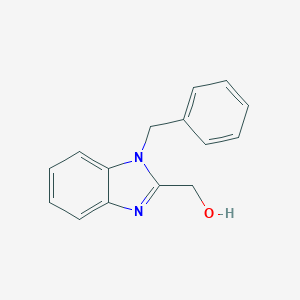
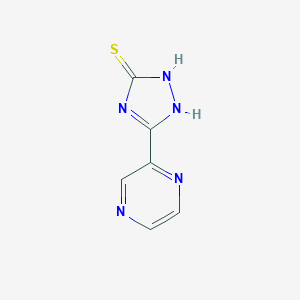
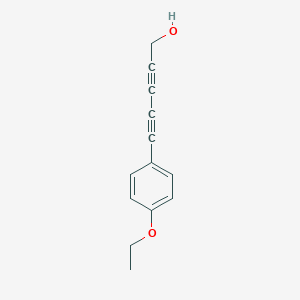
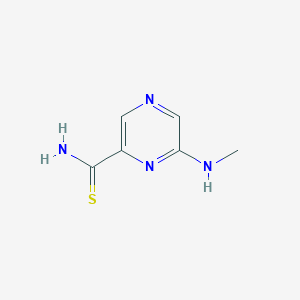
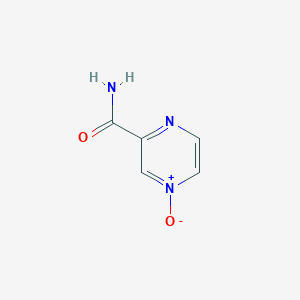

![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
